molecular formula C10H13ClO3S B1296649 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride CAS No. 80745-07-9

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride

Cat. No. B1296649
CAS RN: 80745-07-9
M. Wt: 248.73 g/mol
InChI Key: DWLYVEYCCPEHLX-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, also known as Mtr chloride, is a chemical compound with the empirical formula C10H13ClO3S . It has a molecular weight of 248.73 . This compound is used in peptide synthesis, particularly as a protecting group reagent for amines, especially the ω-amine in arginine .


Synthesis Analysis

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is used to protect the ε-amino function of lysine . It can be readily removed with 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1), but is completely resistant to hydrogenolysis or treatment with neat trifluoroacetic acid hydrogen chloride . Therefore, it can be used in the solution synthesis of methionine-containing peptides .


Molecular Structure Analysis

The SMILES string of this compound is COc1cc(C)c(c(C)c1C)S(Cl)(=O)=O . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The Mtr group is used to protect the ε-amino function of lysine and can be readily removed with methanesulphonic acid in trifluoroacetic acid–thioanisole . This makes it useful in the synthesis of peptides containing the guanidino group .


Physical And Chemical Properties Analysis

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride has a melting point of 57-61 °C . It is sensitive to moisture and should be stored at -20°C . The compound has a sulfur content of 12.2-13.5% .

Scientific Research Applications

Peptide Synthesis

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride has been studied for its application in peptide synthesis. It was introduced as a protecting group for the indole ring of tryptophan during peptide synthesis. This compound has shown stability to trifluoroacetic acid and can be removed by hydrogen fluoride or methanesulfonic acid. It has been successfully used in syntheses of various peptides, demonstrating its effectiveness in preventing decomposition and modification of the tryptophan residue during peptide synthesis (Fukuda, Wakimasu, Kobayashi, & Fujino, 1982).

Solid-Phase Synthesis

The 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has been employed as a protecting group for the amino function of lysine in peptide synthesis. Its stability under certain conditions makes it a valuable tool in the solid-phase synthesis of peptides. This group's acid lability and resistance to hydrogenolysis or neat trifluoroacetic acid hydrogen chloride make it suitable for synthesizing methionine-containing peptides, like mastoparan and chicken gastrin-releasing peptide (Fujino, Wakimasu, & Kitada, 1982).

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

Given its role in peptide synthesis, future research and applications of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride could continue to focus on the development of new synthetic methods for peptides, particularly those containing the guanidino group .

properties

IUPAC Name

4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLYVEYCCPEHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340236
Record name 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride

CAS RN

80745-07-9
Record name 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 500 ml of methylenchloride was dissolved 4.5 g of 2,3,5-trimethylanisole, and after cooling at -5°~-10° C., a solution (400 ml) of 6.0 ml of chlorosulfonic acid in methylene chloride was added dropwise to the mixture. The reaction mixture was kept at room temperature and then poured into ice-5% aqueous NaHCO3. The methylene chloride layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was crystallized from n-hexane and filtered.
Quantity
400 mL
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Reaction Step One
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[Compound]
Name
ice
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4.5 g
Type
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com

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